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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
ML345 is a small molecule inhibitor that has garnered significant attention in the fields of

diabetes and neurodegenerative disease research.[1] It is a potent and selective inhibitor of the

insulin-degrading enzyme (IDE), a key zinc-metallopeptidase responsible for the catabolism of

insulin and other bioactive peptides.[1][2][3] By inhibiting IDE, ML345 offers a promising

therapeutic strategy for enhancing insulin signaling in type 2 diabetes and for modulating the

levels of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease.[1] This technical guide

provides a comprehensive overview of the chemical structure, properties, and biological activity

of ML345, along with detailed insights into relevant experimental protocols and signaling

pathways.

Chemical Structure and Properties
ML345 is a complex heterocyclic molecule with the systematic IUPAC name 5-fluoro-2-[2-(4-

morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one.[3] Its chemical and

physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of ML345
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Identifier Value

IUPAC Name

5-fluoro-2-[2-(4-morpholinyl)-5-(4-

morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-

3(2H)-one

CAS Number 1632125-79-1[2][3]

Molecular Formula C₂₁H₂₂FN₃O₅S₂[3]

SMILES

C1COCCN1C2=CC=C(C=C2S(=O)

(=O)N2CCOCC2)N2C(=O)C3=C(S2)C=C(F)C=

C3

InChI

InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-

17(13-15)21(26)25(31-20)19-14-

16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-

5-9-29-10-6-23/h1-4,13-14H,5-12H2

Table 2: Physicochemical Properties of ML345
Property Value

Molecular Weight 479.5 g/mol [3]

Appearance Solid

Purity 99.37%[2]

Solubility
DMF: 5 mg/ml, DMSO: 1 mg/ml, DMF:PBS (pH

7.2) (1:1): 0.5 mg/ml[3]

Storage Store at -20°C[3]

Biological Activity and Mechanism of Action
ML345 is a highly potent and selective inhibitor of the insulin-degrading enzyme (IDE), with a

reported half-maximal inhibitory concentration (IC50) of 188 nM.[2] Its mechanism of action

involves the specific targeting of a cysteine residue, Cys819, located within the active site of

IDE.[1] This covalent modification leads to the irreversible inhibition of the enzyme's proteolytic
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activity. ML345 demonstrates good selectivity for IDE, with over 10-fold greater potency against

IDE compared to other enzymes with reactive cysteine residues.[3]

The inhibition of IDE by ML345 has significant implications for cellular signaling pathways, most

notably the insulin signaling cascade.

Impact on Insulin Signaling Pathway
By preventing the degradation of insulin, ML345 effectively prolongs its bioavailability, leading

to enhanced and sustained activation of the insulin receptor and its downstream signaling

pathways. Experimental evidence has shown that treatment with ML345 can reverse the

enhanced phosphorylation of key signaling proteins such as AKT2, MAPK, and FoxO1, which

are often dysregulated in insulin-resistant states.
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Insulin signaling pathway and the inhibitory action of ML345 on IDE.

Experimental Protocols
The characterization and evaluation of ML345 have been performed using a variety of

sophisticated experimental techniques. Below are detailed methodologies for key experiments.
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Synthesis of ML345
While the exact, step-by-step synthesis protocol for ML345 is proprietary and not publicly

available in full detail, its development stemmed from an ultra-high-throughput screening

(uHTS) campaign, followed by medicinal chemistry-led structure-activity relationship (SAR)

optimization. The synthesis of analogous complex heterocyclic compounds typically involves

multi-step reactions. A plausible general workflow for its synthesis is outlined below.

Starting Materials Multi-step Synthesis of
Benzisothiazolone Core

Functionalization with
Morpholine Groups

Purification
(e.g., HPLC)

Characterization
(NMR, MS, etc.) ML345

Click to download full resolution via product page

Generalized workflow for the synthesis of ML345.

Insulin-Degrading Enzyme (IDE) Inhibition Assay
A fluorescence polarization (FP)-based assay is a common method to determine the inhibitory

activity of compounds against IDE.

Principle: This assay measures the change in polarization of fluorescently labeled IDE

substrate. When the substrate is intact, it tumbles slowly in solution, resulting in high

fluorescence polarization. Upon cleavage by IDE, the smaller fluorescent fragment tumbles

more rapidly, leading to a decrease in polarization. Inhibitors of IDE will prevent this cleavage,

thus maintaining a high polarization signal.

Protocol:

Reagent Preparation:

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH.

Recombinant human IDE: Dilute to the desired concentration in assay buffer.

Fluorescently labeled IDE substrate (e.g., Fluorescein-Aβ-(1–40)-Lys-Biotin): Dilute to the

desired concentration in assay buffer.
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ML345: Prepare a stock solution in DMSO and create a serial dilution series in assay

buffer.

Assay Procedure:

In a 384-well black plate, add a small volume of the ML345 dilutions.

Add the recombinant IDE solution to each well and incubate for a specified time (e.g., 15

minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorescently labeled IDE substrate to all

wells.

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

Stop the reaction by adding a suitable stop solution (e.g., EDTA).

Measure the fluorescence polarization using a plate reader equipped with appropriate

filters.

Data Analysis:

Calculate the percentage of inhibition for each ML345 concentration relative to control

wells (no inhibitor).

Plot the percentage of inhibition against the logarithm of the ML345 concentration and fit

the data to a dose-response curve to determine the IC50 value.

Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor

across a complex proteome.

Principle: This method utilizes activity-based probes (ABPs) that covalently bind to the active

site of a specific class of enzymes. In a competitive ABPP experiment, a proteome is pre-

incubated with the inhibitor of interest (ML345) before the addition of a broad-spectrum ABP

targeting the same class of enzymes. If ML345 binds to its target, it will block the subsequent
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binding of the ABP. The protein-ABP complexes are then detected, often via a reporter tag on

the ABP (e.g., a fluorophore or biotin).

Protocol:

Cell Culture and Lysis:

Culture cells of interest (e.g., HEK293) to a suitable confluency.

Harvest the cells and prepare a cell lysate by sonication or detergent-based lysis in a

suitable buffer.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA assay).

Competitive Labeling:

In separate microcentrifuge tubes, pre-incubate a standardized amount of the cell lysate

with varying concentrations of ML345 or vehicle control (DMSO) for a defined period (e.g.,

30 minutes) at 37°C.

Add a cysteine-reactive ABP (e.g., a probe with an iodoacetamide or chloroacetamide

warhead) to each tube and incubate for another defined period (e.g., 30 minutes) at room

temperature.

Detection and Analysis:

Gel-based analysis:

If the ABP contains a fluorescent reporter tag (e.g., rhodamine), quench the labeling

reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the

fluorescence intensity of a band in the ML345-treated lanes compared to the control

indicates that ML345 is binding to that protein.
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Mass spectrometry-based analysis:

If the ABP contains a biotin tag, the labeled proteins can be enriched using streptavidin

beads.

The enriched proteins are then digested into peptides and analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific protein

targets of ML345 on a proteome-wide scale.
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Generalized workflow for competitive activity-based protein profiling.

Conclusion
ML345 is a valuable research tool for investigating the physiological and pathological roles of

the insulin-degrading enzyme. Its high potency and selectivity make it an excellent probe for

studying the intricacies of insulin signaling and amyloid-beta metabolism. The experimental

protocols outlined in this guide provide a foundation for researchers to further explore the

therapeutic potential of ML345 in diabetes, Alzheimer's disease, and other related disorders.

Future research will likely focus on optimizing the pharmacokinetic properties of ML345 and

evaluating its efficacy and safety in preclinical animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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